3-Amino-3-(1-methylcyclohexyl)propanoic acid
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Overview
Description
3-Amino-3-(1-methylcyclohexyl)propanoic acid is an organic compound with a unique structure that includes an amino group, a cyclohexyl ring with a methyl substituent, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1-methylcyclohexyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methylcyclohexylamine and acrylonitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired product is formed.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(1-methylcyclohexyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-Amino-3-(1-methylcyclohexyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-(1-methylcyclohexyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-hydroxyphenyl)propanoic acid: This compound has a similar structure but includes a hydroxyphenyl group instead of a cyclohexyl ring.
3-(1-Aminocyclohexyl)propanoic acid: This compound lacks the methyl substituent on the cyclohexyl ring.
Uniqueness
3-Amino-3-(1-methylcyclohexyl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylcyclohexyl group provides steric hindrance and influences its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C10H19NO2 |
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Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-amino-3-(1-methylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C10H19NO2/c1-10(5-3-2-4-6-10)8(11)7-9(12)13/h8H,2-7,11H2,1H3,(H,12,13) |
InChI Key |
NLPBGUQWFGBSSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)C(CC(=O)O)N |
Origin of Product |
United States |
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